2-methyl-1-(2-phenylethyl)-6-(trifluoromethyl)-1H-benzimidazole
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Overview
Description
2-methyl-1-(2-phenylethyl)-6-(trifluoromethyl)-1H-benzimidazole is a synthetic organic compound characterized by its benzimidazole core, which is substituted with a methyl group at the 2-position, a phenylethyl group at the 1-position, and a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(2-phenylethyl)-6-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Substituents: The methyl, phenylethyl, and trifluoromethyl groups are introduced through various substitution reactions. For example
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(2-phenylethyl)-6-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of benzimidazole derivatives with oxidized substituents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation using phenylethyl chloride and aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with carboxyl or hydroxyl groups, while reduction may lead to the formation of simpler benzimidazole derivatives.
Scientific Research Applications
2-methyl-1-(2-phenylethyl)-6-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials, including organic semiconductors and polymers.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-methyl-1-(2-phenylethyl)-6-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its binding affinity and selectivity. The phenylethyl group may contribute to the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-benzimidazole: Lacks the phenylethyl and trifluoromethyl groups, resulting in different chemical and biological properties.
1-(2-phenylethyl)-1H-benzimidazole: Lacks the methyl and trifluoromethyl groups, which affects its lipophilicity and metabolic stability.
6-(trifluoromethyl)-1H-benzimidazole:
Uniqueness
2-methyl-1-(2-phenylethyl)-6-(trifluoromethyl)-1H-benzimidazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The trifluoromethyl group enhances its metabolic stability, while the phenylethyl group improves its ability to interact with biological targets. The methyl group at the 2-position further influences its reactivity and overall molecular profile.
Properties
Molecular Formula |
C17H15F3N2 |
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Molecular Weight |
304.31 g/mol |
IUPAC Name |
2-methyl-1-(2-phenylethyl)-6-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C17H15F3N2/c1-12-21-15-8-7-14(17(18,19)20)11-16(15)22(12)10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |
InChI Key |
XQIZCVPWNIZZCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CCC3=CC=CC=C3)C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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